molecular formula C20H21N3O4 B5964855 N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenoxy)propanamide

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenoxy)propanamide

Cat. No.: B5964855
M. Wt: 367.4 g/mol
InChI Key: LAWPTMCXZMTUDU-UHFFFAOYSA-N
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Description

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenoxy)propanamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenoxy)propanamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative. For example, 4-methoxybenzohydrazide can be reacted with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.

  • Attachment of the Methyl Group: : The methyl group can be introduced by reacting the oxadiazole derivative with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

  • Formation of the Propanamide Moiety: : The final step involves the reaction of the oxadiazole derivative with 2-(4-methylphenoxy)propanoic acid or its derivative under appropriate conditions to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

  • Medicinal Chemistry: : The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Agriculture: : It has been investigated for its potential use as a pesticide or herbicide, owing to its ability to inhibit the growth of certain pests and weeds.

  • Material Science: : The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways:

  • Biological Targets: : The compound may interact with enzymes, receptors, or DNA, leading to the modulation of various biological processes.

  • Pathways Involved: : It can influence signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenoxy)propanamide can be compared with other oxadiazole derivatives:

  • N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenoxy)propanamide: : This compound has a similar structure but with a chlorine atom instead of a methoxy group, which may alter its biological activity and chemical reactivity.

  • N-[[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenoxy)propanamide: : The presence of a nitro group can significantly impact the compound’s electronic properties and reactivity.

  • N-[[3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenoxy)propanamide: : The hydroxy group can introduce additional hydrogen bonding interactions, affecting the compound’s solubility and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and diverse reactivity make it a valuable subject for further research and development.

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-4-8-17(9-5-13)26-14(2)20(24)21-12-18-22-19(23-27-18)15-6-10-16(25-3)11-7-15/h4-11,14H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWPTMCXZMTUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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